Actinocin

Übersicht

Beschreibung

Actinocin is a chromopeptide antibiotic produced by various species of the genus Streptomyces. It is characterized by its phenoxazinone chromophore, which is responsible for its distinctive red color. This compound exhibits potent antitumor and antibacterial properties, making it a valuable compound in medical and scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Actinocin can be synthesized through the kynurenine pathway, which involves the conversion of L-tryptophan into several biologically active molecules. This pathway has been constructed in Escherichia coli by testing various combinations of biosynthetic genes from different organisms. Metabolic engineering strategies are employed to improve production by inhibiting competing pathways and enhancing the intracellular supply of cofactors such as S-adenosyl-L-methionine .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation conditions, including nutrient composition, pH, temperature, and aeration, are optimized to maximize yield. For example, Streptomyces heliomycini has been reported to produce high titers of this compound under specific conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Actinocin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the chromophore structure, potentially affecting its binding properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new analogs with diverse properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various this compound derivatives with modified chromophore structures and altered biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action

Actinocin functions primarily as a transcription inhibitor, intercalating into DNA and blocking RNA synthesis. This mechanism is crucial for its efficacy in treating various cancers, including Wilms' tumor, rhabdomyosarcoma, and osteosarcoma.

Case Studies

- Osteosarcoma Treatment : A study demonstrated that this compound D significantly impaired the proliferation of MG63 human osteosarcoma cells and induced apoptosis. The treatment resulted in a decrease in cyclin protein levels, which are essential for cell cycle progression, thereby leading to cell cycle arrest and apoptosis .

- Wilms Tumor and Rhabdomyosarcoma : this compound D has been used effectively in treating pediatric cancers such as Wilms tumor and rhabdomyosarcoma. Clinical trials indicated that intravenous administration led to high response rates with manageable toxicity .

Antibacterial Properties

This compound also exhibits potent antibacterial activity against multidrug-resistant bacteria, making it a valuable compound in combating infections.

Antibacterial Efficacy

- Minimum Inhibitory Concentration (MIC) : A study reported that actinomycins produced by Streptomyces antibioticus showed MIC values ranging from 1.95 to 31.25 μg/mL against pathogens like MRSA and vancomycin-resistant enterococci (VRE) .

- Comparative Analysis : In vitro tests indicated that neo-actinomycin A demonstrated moderate antibacterial activity against MRSA with MIC values between 16–64 μg/mL, which is significantly less than that of this compound D .

Biosynthetic Research

Recent advancements have focused on the biosynthesis of this compound through engineered microorganisms.

Production Studies

- Kynurenine Pathway Engineering : Research has shown that by optimizing the kynurenine pathway in Escherichia coli, significant quantities of this compound can be produced (up to 719 mg/L). This method not only enhances the yield of this compound but also allows for the simultaneous production of other medicinal compounds like kynurenic acid .

Structural Modifications and Analog Development

Efforts to improve the therapeutic index of this compound have led to the development of various analogs with modified structures.

Structural Insights

- Neo-actinomycins : The discovery of neo-actinomycins A and B, which contain additional oxazole rings, has opened new avenues for research into their pharmacological properties. These compounds have shown promising cytotoxicity against cancer cell lines while exhibiting lower antibacterial activity compared to their parent compound .

Table 1: Anticancer Efficacy of this compound D

| Cancer Type | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Osteosarcoma | MG63 | - | Induces apoptosis via cyclins |

| Wilms Tumor | Pediatric | - | Transcription inhibition |

| Rhabdomyosarcoma | Pediatric | - | Transcription inhibition |

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound D | MRSA | <10 |

| Neo-actinomycin A | MRSA | 16–64 |

| Neo-actinomycin B | VRE | >128 |

Wirkmechanismus

Actinocin exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The phenoxazinone chromophore intercalates into the DNA, stabilizing the DNA-drug complex and preventing the transcription machinery from progressing along the DNA template .

Vergleich Mit ähnlichen Verbindungen

Actinomycin D: Another chromopeptide antibiotic with a similar structure and mechanism of action. It is widely used as an anticancer drug.

Neo-actinomycins: Natural actinomycins with unique chromophore structures, exhibiting potent cytotoxic and antibacterial activities.

Staurosporine: A structurally similar compound known for its ability to induce apoptosis.

Uniqueness of Actinocin: this compound is unique due to its specific chromophore structure, which imparts distinct binding properties and biological activities. Its ability to intercalate into DNA and inhibit RNA synthesis makes it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

Actinocin, a phenoxazinone chromophore derived from actinomycin D, has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the synthesis, mechanisms, and therapeutic applications of this compound, supported by data tables and research findings.

1. Overview of this compound

This compound is primarily recognized as a component of actinomycin D, an antibiotic that has been utilized in cancer treatment since its FDA approval in 1964. The structure of this compound allows it to intercalate into DNA, inhibiting RNA polymerase and effectively blocking transcription processes. This mechanism underlies its antitumor properties, making it a valuable agent against various cancers such as Wilms' tumor, rhabdomyosarcoma, and gestational trophoblastic neoplasia .

2. Synthesis and Production

Recent studies have focused on optimizing the biosynthesis of this compound using engineered bacterial strains. For instance, a study demonstrated the production of this compound through metabolic engineering of Escherichia coli, achieving titers of 719 mg/L by manipulating the kynurenine pathway .

Table 1: Production Tiers of this compound

| Strain | Production Method | This compound Titer (mg/L) |

|---|---|---|

| BAP1ΔaspC | Fed-batch fermentation | 719 |

| Wild-type E. coli | Standard fermentation | 354 |

This compound's primary mechanism involves its ability to bind to GC-rich regions of DNA, which leads to the inhibition of RNA synthesis. This property is crucial for its antitumor activity as it prevents cancer cells from proliferating by disrupting their transcriptional machinery .

4. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that derivatives of actinomycin demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 1.95 |

| Escherichia coli | 31.25 |

| Klebsiella pneumoniae | 15.62 |

| Methicillin-resistant S. aureus (MRSA) | 3.91 |

5. Clinical Applications and Case Studies

This compound's clinical applications are well-documented in various case studies focusing on its use in treating specific cancers:

- Wilms Tumor : A meta-analysis highlighted that dactinomycin (containing this compound) resulted in a 70% complete response rate in patients with low-risk gestational trophoblastic neoplasia when administered biweekly at a dose of 1.25 mg/m² .

- Rhabdomyosarcoma : Clinical trials have shown that actinomycin D can significantly improve survival rates in children with rhabdomyosarcoma, demonstrating its vital role in pediatric oncology .

6. Safety and Toxicity Profile

Despite its efficacy, the administration of this compound is associated with potential toxicity, including gastrointestinal disturbances and liver injury at high doses. A comprehensive review indicated that about 12% of young adult patients experienced severe side effects during treatment .

7. Future Directions

Research continues to explore the potential modifications of this compound to enhance its efficacy and reduce toxicity. The development of novel delivery systems, such as bacterial nanocellulose films, has shown promise in modulating the release kinetics of actinomycin derivatives for improved therapeutic outcomes .

Eigenschaften

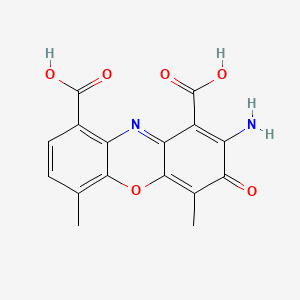

IUPAC Name |

2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-5-3-4-7(15(20)21)10-13(5)24-14-6(2)12(19)9(17)8(16(22)23)11(14)18-10/h3-4H,17H2,1-2H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRMREPJUITWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)N=C3C(=C(C(=O)C(=C3O2)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200407 | |

| Record name | Actinocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-11-8 | |

| Record name | Actinocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTINOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGB65Q5QVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.